- Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes, Angewandte Chemie, 2023, 62(10),

Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

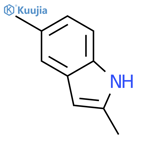

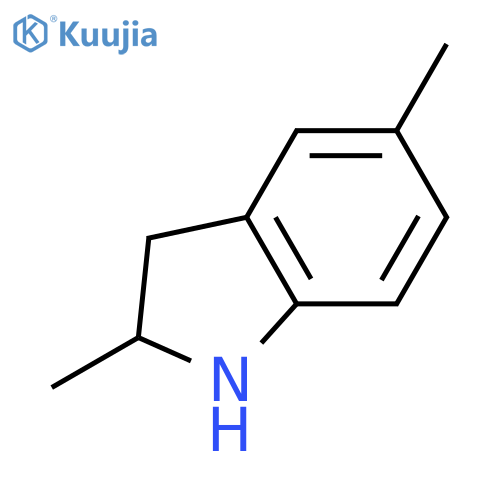

90874-56-9 structure

Produktname:2,5-Dimethyl-2,3-dihydro-1H-indole

2,5-Dimethyl-2,3-dihydro-1H-indole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,3-dihydro-2,5-dimethyl-1H-Indole

- 1H-Indole, 2,3-dihydro-2,5-dimethyl-

- 2,5-Dimethyl-2,3-dihydro-1H-indole

- 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)

- Indoline, 2,5-dimethyl- (7CI)

- 90874-56-9

- MFCD16300825

- D78738

- SB39805

- 2,5-Dimethylindoline

- AKOS006358681

- CS-0152911

- BS-50090

- SCHEMBL7922397

-

- MDL: MFCD16300825

- Inchi: 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3

- InChI-Schlüssel: MVEUSNIEJOXRAO-UHFFFAOYSA-N

- Lächelt: C1C(C)=CC2=C(NC(C2)C)C=1

Berechnete Eigenschaften

- Genaue Masse: 147.105

- Monoisotopenmasse: 147.105

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 144

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.7

- Topologische Polaroberfläche: 12A^2

2,5-Dimethyl-2,3-dihydro-1H-indole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD285808-250mg |

2,5-Dimethylindoline |

90874-56-9 | 96% | 250mg |

¥198.0 | 2024-04-17 | |

| TRC | D890810-100mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 100mg |

$ 299.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00055-1g |

2,5-Dimethylindoline |

90874-56-9 | 96% | 1g |

¥712.0 | 2024-07-18 | |

| TRC | D890810-50mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 50mg |

$ 219.00 | 2023-09-07 | ||

| Alichem | A199007170-1g |

2,5-Dimethylindoline |

90874-56-9 | 95% | 1g |

$478.74 | 2023-08-31 | |

| eNovation Chemicals LLC | D968596-5g |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 5g |

$1335 | 2024-07-28 | |

| TRC | D890810-10mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 10mg |

$ 64.00 | 2023-09-07 | ||

| Chemenu | CM148226-1g |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 1g |

$145 | 2024-07-20 | |

| Cooke Chemical | BD0222953-5g |

2,5-Dimethylindoline |

90874-56-9 | 96% | 5g |

RMB 3673.60 | 2025-02-21 | |

| eNovation Chemicals LLC | D968596-250mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 250mg |

$185 | 2024-07-28 |

2,5-Dimethyl-2,3-dihydro-1H-indole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) , Silica Solvents: Toluene ; 48 h, 50 bar, 135 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ; 5 h, 5 bar, 60 °C

Referenz

- Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenes, Chinese Journal of Catalysis, 2021, 42(7), 1185-1194

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tin , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, 90 °C

1.2 Reagents: Potassium hydroxide Solvents: Water

1.2 Reagents: Potassium hydroxide Solvents: Water

Referenz

- Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst, Angewandte Chemie, 2017, 56(21), 5760-5764

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ; 21 °C

1.2 Reagents: Diboronic acid ; 24 h, 40 °C

1.2 Reagents: Diboronic acid ; 24 h, 40 °C

Referenz

- Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source, Organic & Biomolecular Chemistry, 2021, 19(3), 548-551

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Dichloromethane

1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C

1.3 Reagents: Triethylamine

1.4 Solvents: Diethyl ether , Methanol , Dichloromethane

1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C

1.6 Solvents: Dichloromethane

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Solvents: Hexane

1.9 Reagents: Sodium hydroxide Solvents: Water

1.10 Solvents: Diethyl ether

1.11 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C

1.3 Reagents: Triethylamine

1.4 Solvents: Diethyl ether , Methanol , Dichloromethane

1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C

1.6 Solvents: Dichloromethane

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Solvents: Hexane

1.9 Reagents: Sodium hydroxide Solvents: Water

1.10 Solvents: Diethyl ether

1.11 Reagents: Sodium chloride Solvents: Water

Referenz

- Novel strategies for the solid phase synthesis of substituted indolines and indoles, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials

2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products

2,5-Dimethyl-2,3-dihydro-1H-indole Verwandte Literatur

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole) Verwandte Produkte

- 22120-50-9(2,3-Dimethylindoline)

- 26216-91-1(1H-Indole,2,3-dihydro-2-phenyl-)

- 6872-06-6(2-Methylindoline)

- 1782026-43-0(4-3-(aminomethyl)-2,2-dimethylcyclopropylphenol)

- 138356-99-7(2-(dimethylamino)propyl(methyl)amine)

- 1806849-13-7(3-(Difluoromethyl)-2-fluoro-4-hydroxypyridine-6-acetonitrile)

- 2095410-64-1(3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride)

- 1373921-10-8(3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid)

- 1806741-51-4(2-(Fluoromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxaldehyde)

- 185839-47-8(2-(11-sulfanylundecyl)benzene-1,4-diol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole

Reinheit:99%

Menge:5g

Preis ($):308.0